molecular formula C9H10N4O B1321409 5-(3-ethoxyphenyl)-2H-tetrazole CAS No. 568590-21-6

5-(3-ethoxyphenyl)-2H-tetrazole

Cat. No.: B1321409
CAS No.: 568590-21-6
M. Wt: 190.2 g/mol
InChI Key: MPJSUMJLHRQJFK-UHFFFAOYSA-N
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Description

5-(3-ethoxyphenyl)-2H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with an ethoxyphenyl group. Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties, such as high nitrogen content and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxyphenyl)-2H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-ethoxyphenyl)-2H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different nitrogen oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced nitrogen-containing compounds.

    Substitution: The ethoxy group or the tetrazole ring can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

5-(3-ethoxyphenyl)-2H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(3-ethoxyphenyl)-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-2H-tetrazole: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.

    5-(3-methoxyphenyl)-2H-tetrazole: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.

    5-(4-ethoxyphenyl)-2H-tetrazole: The position of the ethoxy group is different, which can influence its interactions and reactivity.

Uniqueness

5-(3-ethoxyphenyl)-2H-tetrazole is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can significantly impact its chemical behavior and potential applications. This structural feature may enhance its ability to interact with certain biological targets or improve its stability under specific conditions.

Properties

IUPAC Name

5-(3-ethoxyphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-2-14-8-5-3-4-7(6-8)9-10-12-13-11-9/h3-6H,2H2,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJSUMJLHRQJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617234
Record name 5-(3-Ethoxyphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568590-21-6
Record name 5-(3-Ethoxyphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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